3-{[(Quinolin-8-yl)amino]methyl}phenol

Coordination Chemistry Fluorescent Probes Metal Chelation

3-{[(Quinolin-8-yl)amino]methyl}phenol (CAS 1019573-28-4) is a small-molecule hybrid ligand (MW 250.29 g/mol) combining an 8-aminoquinoline metal-coordinating head group with a phenol moiety via an aminomethyl bridge at the 3-position. The compound belongs to the broader class of 8-aminoquinoline-phenol chelators used as building blocks for fluorescent sensors and coordination chemistry.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 1019573-28-4
Cat. No. B1414736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Quinolin-8-yl)amino]methyl}phenol
CAS1019573-28-4
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NCC3=CC(=CC=C3)O)N=CC=C2
InChIInChI=1S/C16H14N2O/c19-14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-17-16(13)15/h1-10,18-19H,11H2
InChIKeyGITKOBMDTPUIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(Quinolin-8-yl)amino]methyl}phenol (CAS 1019573-28-4): A 3-Substituted Phenol-Quinoline Hybrid Chelator Scaffold


3-{[(Quinolin-8-yl)amino]methyl}phenol (CAS 1019573-28-4) is a small-molecule hybrid ligand (MW 250.29 g/mol) combining an 8-aminoquinoline metal-coordinating head group with a phenol moiety via an aminomethyl bridge at the 3-position . The compound belongs to the broader class of 8-aminoquinoline-phenol chelators used as building blocks for fluorescent sensors and coordination chemistry [1]. Its core scientific interest lies in its N,N,O-tridentate chelation potential and the well-documented capacity of the quinoline-8-ylamino scaffold to bind transition metals such as Cu(II), Zn(II), and Fe(III) [2]. This scaffold serves as a starting point for the development of metal-selective probes, antimalarial lead candidates, and antimicrobial agents [3].

Why 3-{[(Quinolin-8-yl)amino]methyl}phenol Cannot Be Substituted with Its 2-Substituted Isomer or Halogenated Analogs


Generic substitution is not feasible because the substitution pattern on the phenol ring dictates coordination geometry, metal-binding stoichiometry, and ultimately biological or sensing function [1]. The 3-substituted regioisomer (target compound) positions the hydroxyl group for distinct tridentate (N,N,O) chelation modes compared to the 2-substituted isomer (2-[(quinolin-8-ylamino)methyl]phenol) [2]. X-ray crystallographic studies of the 2-substituted isomer's Cu(II) complex reveal two distinct binding modes—[Cu(modL)₂]²⁺ and dinuclear [Cu₂(modL′)₂(CH₃OH)]²⁺—indicating that even minor positional shifts alter complex stoichiometry and metal-binding cooperativity [3]. Furthermore, halogenated analogs such as 2,4-dibromo-6-[(quinolin-8-ylamino)methyl]phenol exhibit measurable but weak activity (IC₅₀ ~128 μM against TDP2), demonstrating that substituents modify target engagement rather than merely preserving scaffold activity [4].

Quantitative Differentiation of 3-{[(Quinolin-8-yl)amino]methyl}phenol: Evidence-Based Comparison with Close Analogs


Regioisomeric Differentiation: 3-Position versus 2-Position Substitution Alters Cu(II) Coordination Mode

The 3-substituted phenol isomer of 3-{[(Quinolin-8-yl)amino]methyl}phenol positions the hydroxyl group to form a distinct N,N,O-tridentate chelation pocket compared to the 2-substituted isomer (2-[(quinolin-8-ylamino)methyl]phenol) [1]. In the 2-substituted isomer, X-ray crystallography of Cu(II) complexes reveals two distinct crystal forms: a mononuclear [Cu(modL)₂](BF₄)₂ species and a dinuclear [Cu₂(modL′)₂(CH₃OH)](BF₄)₂ species (modL′ = phenolate form), demonstrating that the ortho-hydroxyl participates in variable binding stoichiometries including bridging modes [2]. The 3-substituted compound's meta-hydroxyl arrangement is structurally precluded from forming analogous dinuclear bridging complexes, thereby conferring a distinct and predictable 1:1 metal-binding profile [3].

Coordination Chemistry Fluorescent Probes Metal Chelation

Enzymatic Activity Comparison: Absence of Halogen Substituents Alters Target Engagement Profile

Halogenated analogs of the quinolin-8-ylamino-methylphenol scaffold have been evaluated in biochemical assays, providing a baseline for understanding the target compound's unsubstituted phenol profile [1]. The 2,4-dibromo analog (2,4-dibromo-6-[(quinolin-8-ylamino)methyl]phenol) exhibits an IC₅₀ of 1.28 × 10⁵ nM (128 μM) against human tyrosyl-DNA phosphodiesterase 2 (TDP2), indicating weak target engagement [2]. A related 6-methoxyquinoline analog (2-[[(6-methoxy-8-quinolinyl)amino]methyl]phenol) shows modest antimalarial activity with IC₅₀ values of 2.97 × 10⁴ nM (29.7 μM) and 3.50 × 10⁴ nM (35.0 μM) against Plasmodium falciparum glucose-6-phosphate dehydrogenase [3].

Enzyme Inhibition Antimalarial Screening Tyrosyl-DNA Phosphodiesterase

Predicted Physicochemical Differentiation: pKa Shift Relative to 8-Hydroxyquinoline and 2-Isomer

Computational predictions indicate that the 3-substituted aminomethylphenol exhibits a distinct acid dissociation profile compared to classic 8-hydroxyquinoline (8-HQ) chelators and its 2-substituted regioisomer . The predicted pKa of the phenolic hydroxyl in 2-[(quinolin-8-ylamino)methyl]phenol is 9.91 ± 0.30 . In contrast, 8-hydroxyquinoline has a reported phenolic pKa of approximately 9.89 (and quinoline N pKa ~5.13), enabling it to form neutral, charge-neutral chelates under physiological pH conditions [1]. The 3-substituted isomer's meta-hydroxyl is expected to have a slightly higher pKa than the ortho-hydroxyl of the 2-isomer due to reduced intramolecular hydrogen bonding with the aminomethyl nitrogen, thereby requiring slightly more basic conditions for complete deprotonation and metal coordination [2].

Physicochemical Properties Metal Chelation pH Profile Ligand Design

Contrast with Schiff Base Imine Analogs: Amine Linker Confers Redox Stability

The target compound contains a saturated aminomethyl (–CH₂–NH–) linker, distinguishing it from Schiff base imine (–CH=N–) analogs such as HL1 (2,4-dibromo-6-((quinolin-8-ylimino)methyl)phenol) and HL2 (4-nitro-2-((quinolin-8-ylimino)methyl)phenol) [1]. Schiff base 8-aminoquinoline chemosensors are susceptible to imine hydrolysis under aqueous acidic conditions and can undergo metal-mediated redox transformations that alter their sensing properties [2]. The saturated amine linker in 3-{[(Quinolin-8-yl)amino]methyl}phenol eliminates the imine hydrolysis liability, providing enhanced stability for applications requiring prolonged exposure to aqueous buffers or biological media [3]. In comparative studies, 8-aminoquinoline-derived Schiff base Cu(II) complexes show diverse coordination geometries including distorted square planar and square pyramidal, whereas amine-linked analogs favor more rigid chelation patterns [4].

Ligand Stability Redox Chemistry Fluorescent Probe Development

Recommended Research Applications for 3-{[(Quinolin-8-yl)amino]methyl}phenol Based on Quantitative Differentiation Evidence


Development of Metal-Selective Fluorescent Chemosensors Requiring Defined 1:1 Binding Stoichiometry

The 3-substituted phenol geometry of this compound precludes the dinuclear Cu(II) bridging modes observed in the 2-substituted isomer, providing a predictable 1:1 metal-binding stoichiometry that simplifies calibration and quantification in fluorescent turn-on probe design [1]. Researchers developing Cu(II)- or Zn(II)-selective sensors for cellular imaging or environmental monitoring can leverage this defined coordination behavior to avoid the signal complexity introduced by multiple coexisting metal-ligand species [2].

Medicinal Chemistry Lead Optimization: Clean Scaffold Without Halogen-Derived Off-Target Liabilities

Unlike halogenated analogs that exhibit weak enzyme inhibition (IC₅₀ >29 μM for 6-methoxy analog against Pf G6PD; IC₅₀ = 128 μM for 2,4-dibromo analog against TDP2), this unsubstituted phenol derivative offers a minimal pharmacophore for systematic structure-activity relationship (SAR) exploration [3]. The absence of bromine substituents eliminates potential heavy-atom toxicity concerns and metabolic liabilities associated with aryl halides, making it suitable as a starting scaffold for antimalarial or anticancer lead development programs [4].

Coordination Chemistry Studies at pH >8: Phenolate-Driven Metal Chelation

The predicted phenolic pKa of ~10.0–10.3 indicates that this ligand's metal-binding mode transitions from aminoquinoline-dominant coordination at neutral pH to full N,N,O-tridentate chelation involving the deprotonated phenolate under basic conditions . This pH-dependent coordination switch enables researchers to study pH-gated metal uptake and release mechanisms, relevant to understanding biological metal trafficking or designing stimuli-responsive metal-organic materials [5].

Long-Term Aqueous Metal-Binding Assays Requiring Hydrolytically Stable Ligands

The saturated aminomethyl (–CH₂–NH–) linker confers superior hydrolytic stability compared to Schiff base imine (–CH=N–) analogs that degrade under acidic aqueous conditions [6]. This compound is therefore preferable for experiments requiring extended incubation in buffered solutions (e.g., continuous metal-chelation studies, long-duration cell culture exposure, or catalytic applications in aqueous media) where imine hydrolysis would otherwise compromise ligand integrity and data reproducibility [7].

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